(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO2/c19-15-3-1-2-13(10-15)17(24)23-8-9-25-16(11-23)12-4-6-14(7-5-12)18(20,21)22/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOAEALIZEQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-(trifluoromethyl)aniline to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block : Utilized in the synthesis of more complex molecules, facilitating the development of new compounds with desired properties.
Biology
- Biochemical Probes : Investigated for its potential to act as a biochemical probe in various biological systems. Its unique structure allows it to interact with specific molecular targets.
Medicine
- Pharmacological Properties : Explored for potential anti-inflammatory and anticancer activities. Preliminary studies indicate that it may inhibit specific cancer cell lines, showcasing its potential as an anticancer agent.
Industry
- Advanced Materials Development : Employed in the creation of materials exhibiting high thermal stability and resistance to chemical degradation, making it suitable for applications in coatings and plastics.
Comparative Data Table
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |
| Biology | Biochemical probes | Potential interactions with molecular targets |
| Medicine | Anticancer research | Significant cytotoxicity against cancer cell lines |
| Industry | Material science | High thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and their implications:
Biological Activity
The compound (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHClFN\O
- Molecular Weight : 345.75 g/mol
Structural Features
- Chlorophenyl Group : The presence of a chlorine atom enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl Group : This group is known to increase metabolic stability and bioactivity.
- Morpholino Moiety : This functional group is often associated with enhanced solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the presence of the morpholino group has been linked to increased cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives with similar substituents showed varying degrees of effectiveness against human tumor cell lines. The IC values for these compounds ranged from 1.61 µg/mL to 23.30 mM, indicating strong anticancer potential for certain analogs .
| Compound | Cell Line Tested | IC (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
| Compound C | HT29 (colon cancer) | 23.30 ± 0.35 |
The mechanism through which This compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Protein Targets : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, such as Bcl-2, which is crucial in regulating apoptosis .
Antimicrobial Activity
While the primary focus has been on antitumor properties, some derivatives have also shown antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Research Findings
A recent study highlighted that certain analogs demonstrated significant antibacterial activity compared to standard antibiotics, indicating a potential dual role in both anticancer and antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Substituent Effects : The introduction of halogen atoms (e.g., Cl, F) at specific positions on the phenyl rings has been shown to enhance potency.
- Morpholino Influence : The morpholino group contributes positively to solubility and cellular uptake, which are critical for efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing (3-Chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the trifluoromethylphenyl group to the morpholine scaffold . Alternatively, base-mediated coupling (e.g., sodium tert-butoxide in toluene/tert-butanol) is effective for integrating the 3-chlorophenyl moiety, with reflux conditions (~6 hours) yielding ~88% product . Solvent choice (e.g., toluene for high-temperature stability) and catalyst loading significantly influence yield. For intermediates like trifluoromethylphenyl building blocks, pre-functionalized reagents (e.g., 3-(2-trifluoromethylphenyl)propionic acid) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1720 cm⁻¹) and morpholine C-O-C (~1096 cm⁻¹) stretches .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.7–7.8 ppm), morpholine methylene groups (δ 3.1–3.9 ppm), and trifluoromethyl/chlorophenyl substituent effects .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
Cross-referencing with NIST Chemistry WebBook data ensures accuracy in peak assignments .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : The compound is generally stable as a solid (white to pale yellow crystals) but may degrade in solution due to organic matrix decomposition over time (e.g., ~9 hours at room temperature). For long-term storage, continuous cooling (4°C) and inert atmospheres (N₂/Ar) are recommended to minimize hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC, NMR, and elemental analysis?
- Methodological Answer : Discrepancies often arise from matrix effects (e.g., solvent residues) or isomeric impurities . A tiered approach is advised:
HPLC-PDA/MS : Quantifies major impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone derivatives) with ≥98% purity thresholds .
¹H NMR Line Shape Analysis : Detects low-level diastereomers or rotamers unresolved by HPLC .
Combined Elemental Analysis and TGA : Verifies stoichiometric consistency and thermal stability .
Q. What mechanistic insights guide the regioselective introduction of the trifluoromethyl group during synthesis?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group directs electrophilic substitution to the para position on the phenyl ring. Computational modeling (DFT) predicts activation barriers for competing pathways, while Lewis acid catalysts (e.g., AlCl₃) enhance selectivity by stabilizing transition states . Experimental validation via kinetic isotope effects or deuterated analogs can further elucidate mechanistic pathways .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chlorophenyl group with electron-deficient (e.g., 3,4,5-trifluorophenyl) or electron-rich (e.g., 4-methoxyphenyl) substituents to assess electronic effects .
- Morpholine Modifications : Substitute morpholine with thiomorpholine or piperidine to study ring flexibility’s impact on target binding .
- In Silico Docking : Use molecular dynamics simulations to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .
Q. What experimental design considerations mitigate organic degradation during prolonged spectroscopic studies?
- Methodological Answer :
- Time-Resolved Spectroscopy : Collect data in short intervals (<1 hour) to minimize sample exposure .
- Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in solution to inhibit radical-mediated degradation .
- Cryogenic Probes : Use low-temperature NMR probes (−40°C) to slow decomposition kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
